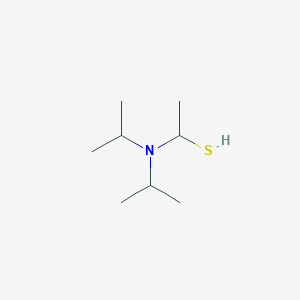
Diisopropylaminoethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropylaminoethanethiol, also known as this compound, is a useful research compound. Its molecular formula is C8H19NS and its molecular weight is 161.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Chemical Formula : C₈H₁₉NS
- Molecular Weight : 161.308 g/mol
- CAS Number : 5842-07-9
The compound features a thiol group (-SH) and a diisopropylamino group, which contribute to its unique reactivity and biological interactions. The thiol group allows for the formation of disulfide bonds with cysteine residues in proteins, influencing their structure and function.
Organic Synthesis
Diisopropylaminoethanethiol serves as a reagent in various chemical syntheses. Its bifunctional nature enables it to participate in reactions that produce more complex molecules. It has been utilized in the synthesis of pharmaceuticals and specialty chemicals due to its ability to interact effectively with diverse substrates.
Biological Studies
The compound is significant in biological research for several reasons:
- Enzyme Mechanisms : this compound is used to study enzyme mechanisms by forming disulfide bonds that can alter enzyme activity. For instance, it has been shown to interact with serine proteases, affecting their catalytic functions.
- Biomarker Development : Its ability to form stable adducts with human serum albumin (HSA) makes it a potential biomarker for exposure to nerve agents like VX. These adducts can be detected and quantified, providing insights into toxicological profiles.
- Toxicological Research : this compound is relevant in toxicology, particularly concerning chemical warfare agents. Understanding its interactions helps in developing antidotes and detection methods for nerve agents .
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow it to be employed in processes requiring specific reactivity profiles.
Case Study 1: Nerve Agent Exposure Biomarker
A study focused on the interaction between this compound and human serum albumin demonstrated the formation of specific disulfide adducts that could serve as biomarkers for VX exposure. The research identified modified peptides consistent across different species, indicating potential cross-species applicability for biomarker development.
Case Study 2: Enzyme Immobilization
Research involving phosphotriesterase (PTE) immobilized within mesoporous silicon nanoparticles highlighted the enhanced catalytic performance for hydrolyzing nerve agent simulants when this compound was included. This study illustrated the compound's role in improving enzyme stability and activity under various conditions .
特性
分子式 |
C8H19NS |
|---|---|
分子量 |
161.31 g/mol |
IUPAC名 |
1-[di(propan-2-yl)amino]ethanethiol |
InChI |
InChI=1S/C8H19NS/c1-6(2)9(7(3)4)8(5)10/h6-8,10H,1-5H3 |
InChIキー |
GUCJMDSANSMBMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(C)S |
同義語 |
2-(N,N-diisopropylamino)ethanethiol 2-(N,N-diisopropylamino)ethanethiol hydrochloride diisopropylaminoethanethiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















